2-(6-Bromonaphthyl)-beta-D-fucopyranoside
Beschreibung
2-(6-Bromonaphthyl)-beta-D-fucopyranoside is a glycoside composed of a beta-D-fucopyranose sugar linked to a 6-bromo-2-naphthyl aglycone. Fucose, a 6-deoxy hexose, confers distinct physicochemical properties compared to other sugars. The bromonaphthyl group enhances hydrophobicity and serves as a chromophore or enzymatic substrate tag. This compound is primarily utilized in enzymatic assays and biomedical research, particularly in studying fucose-specific enzymes like glycosidases .
Eigenschaften
Molekularformel |
C16H17BrO6 |
|---|---|
Molekulargewicht |
385.21 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-3-(6-bromonaphthalen-1-yl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C16H17BrO6/c17-9-4-5-10-8(6-9)2-1-3-11(10)16(22)14(20)13(19)12(7-18)23-15(16)21/h1-6,12-15,18-22H,7H2/t12-,13+,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
QVHSEZIHGWXQCQ-LYYZXLFJSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)[C@]3([C@H]([C@H]([C@H](O[C@H]3O)CO)O)O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)C3(C(C(C(OC3O)CO)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromonaphthyl)-beta-D-fucopyranoside typically involves the reaction of 6-bromonaphthalene with a fucopyranoside derivative. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 2-(6-Bromonaphthyl)-beta-D-fucopyranoside are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Bromonaphthyl)-beta-D-fucopyranoside can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(6-Bromonaphthyl)-beta-D-fucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a substrate in enzymatic reactions.
Biology: Employed in studies involving glycosidase enzymes and carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Wirkmechanismus
The mechanism of action of 2-(6-Bromonaphthyl)-beta-D-fucopyranoside involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound acts as a substrate for these enzymes, leading to the cleavage of the glycosidic bond and the release of the bromonaphthalene moiety. This interaction can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-naphthyl-beta-D-glucopyranoside
- Structure : Beta-D-glucose replaces fucose, retaining a hydroxyl group at C5.
- Molecular Formula: C₁₆H₁₇BrO₇ (vs. C₁₆H₁₇BrO₆ for the fucopyranoside).
- Key Differences: Solubility: The additional hydroxyl in glucose increases hydrophilicity compared to fucose’s deoxy group . Enzymatic Specificity: Substrate for beta-glucosidases, whereas the fucopyranoside is specific to beta-fucosidases .
- Applications : Used in carbohydrate metabolism studies and as a standard in glycosidase inhibition assays .
6-Bromo-2-naphthyl-alpha-D-galactopyranoside
- Structure : Alpha-D-galactose with a C4 hydroxyl configuration distinct from glucose.
- Molecular Formula: C₁₆H₁₇BrO₆ (identical to fucopyranoside but different stereochemistry).
- Key Differences: Anomeric Configuration: Alpha linkage reduces enzymatic stability compared to beta-anomers . Bioactivity: Alpha-galactosidase substrates are used in lysosomal storage disorder research, unlike fucopyranosides .
- Applications : Molecular biology applications, including enzyme kinetics and substrate profiling .
6-Bromo-2-naphthyl-beta-D-xylopyranoside
- Structure : Beta-D-xylose (a pentose) lacking the C6 carbon.
- Molecular Formula: C₁₅H₁₅BrO₆ (reported as C₁₃H₁₃BrClNO₅ in one source, possibly erroneous) .
- Key Differences: Size: Smaller molecular weight (378.6 g/mol vs. ~385 g/mol for fucopyranoside) affects binding affinity in enzymatic pockets . Metabolic Relevance: Substrate for xylosidases, critical in hemicellulose degradation studies .
- Applications : Research on metabolic disorders like diabetes due to xylose’s role in carbohydrate processing .
Natural Analogues: Alpha-Bisabolol beta-D-fucopyranoside
- Structure : Fucose linked to alpha-bisabolol (a sesquiterpene alcohol).
- Molecular Formula : C₂₁H₃₄O₅ (simplified).
- Key Differences :
- Applications : Explored in anticancer drug development due to selective toxicity .
Comparative Data Table
| Compound | Sugar Moiety | Anomeric Config. | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|---|
| 2-(6-Bromonaphthyl)-beta-D-fucopyranoside | 6-deoxy galactose | Beta | C₁₆H₁₇BrO₆ | ~385 | 15548-61-5* | Enzymatic assays, cancer research |
| 6-Bromo-2-naphthyl-beta-D-glucopyranoside | Glucose | Beta | C₁₆H₁₇BrO₇ | 401.21 | 15548-61-5 | Glycosidase studies |
| 6-Bromo-2-naphthyl-alpha-D-galactopyranoside | Galactose | Alpha | C₁₆H₁₇BrO₆ | 385.22 | 25997-59-5 | Molecular biology |
| 6-Bromo-2-naphthyl-beta-D-xylopyranoside | Xylose | Beta | C₁₅H₁₅BrO₆ | 378.6 | 207606-55-1 | Metabolic disorder research |
| Alpha-Bisabolol beta-D-fucopyranoside | 6-deoxy galactose | Beta | C₂₁H₃₄O₅ | 366.5 | Not provided | Anticancer agents |
*CAS number for the beta-D-fucopyranoside is inferred from analogous entries; conflicting data exists in and .
Key Research Findings
Cytotoxicity: Alpha-bisabolol beta-D-fucopyranoside exhibits IC₅₀ values of 12–18 µM against pancreatic cancer cell lines, outperforming non-fucosylated analogues .
Stability: Beta-anomers (e.g., fuco-, gluco-) are more stable under physiological conditions than alpha-anomers, which degrade rapidly in acidic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
